Milademetan is classified as an MDM2 inhibitor and is part of a broader category of compounds designed to modulate the p53 pathway in cancer therapy. It was developed by Rain Oncology and has undergone various phases of clinical trials to assess its efficacy and safety in treating advanced cancers, particularly liposarcoma and other solid tumors .
Research indicates that the synthesis of milademetan may involve advanced techniques such as dipolar cycloaddition, which is common in the development of small-molecule inhibitors targeting protein-protein interactions .
Milademetan's molecular structure features a unique arrangement that facilitates its binding to the MDM2 protein. The specific structural data includes:
The structural design is critical for its mechanism of action, allowing it to effectively disrupt the MDM2-p53 interaction .
Milademetan primarily functions through competitive inhibition of the MDM2 protein. The key reactions include:
These reactions are fundamental for understanding how milademetan exerts its therapeutic effects against tumors with functional p53 .
The mechanism of action for milademetan involves several steps:
Clinical studies have shown that reactivating p53 can lead to significant antitumor activity, especially in tumors characterized by MDM2 amplification .
Milademetan exhibits several notable physical and chemical properties:
These properties influence its formulation into dosage forms suitable for clinical use .
Milademetan has been primarily investigated for its potential applications in oncology:
Despite setbacks in some clinical trials regarding progression-free survival compared to standard treatments, milademetan remains a focal point for research into innovative cancer therapies targeting the p53 pathway .
Milademetan is a selective small-molecule antagonist of the MDM2-p53 interaction, which is pivotal for tumor suppression. Under physiological conditions, MDM2 (murine double minute 2) binds to the N-terminal transactivation domain of p53, facilitating its nuclear export and ubiquitin-mediated proteasomal degradation. This interaction maintains low basal p53 levels in unstressed cells [1]. In malignancies with TP53 wild-type status, MDM2 overexpression disrupts this equilibrium, leading to unchecked proliferation. Milademetan competitively inhibits MDM2 by occupying its p53-binding pocket, preventing p53 degradation and enabling p53 accumulation [1] [2]. Computational simulations confirm that milademetan mimics key p53 residues (Phe19, Trp23, Leu26), disrupting the hydrophobic cleft of MDM2 with high specificity [1].
Structural analyses reveal that milademetan engages MDM2 through hydrophobic interactions and hydrogen bonding. The compound’s pyrrolidine core anchors deeply into the Phe19 subpocket of MDM2, while its fluorophenyl group occupies the Trp23 cavity. Additional stability is conferred via hydrogen bonds between milademetan’s sulfonamide group and MDM2’s His96 residue [1]. Crystallographic studies demonstrate a binding affinity (Kd) in the nanomolar range, correlating with potent p53 induction. Molecular dynamics simulations further indicate that milademetan induces conformational changes in MDM2, reducing its flexibility and sterically hindering p53 binding [1].
By disrupting MDM2-p53 binding, milademetan stabilizes nuclear p53, enabling its transcriptional activity. Reactivated p53 upregulates canonical targets including CDKN1A (encoding p21), BAX, and PUMA. In AML models, this results in >10-fold increases in p21 and PUMA mRNA within 24 hours of treatment [2] [4]. Synergy with epigenetic modulators like azacitidine has been observed; azacitidine pre-treatment demethylates CDKN1A and BAX promoters, augmenting p53-driven transcription upon milademetan exposure [5]. Single-cell RNA sequencing in AML patient samples confirms coordinated upregulation of p53 target genes in leukemic blasts, correlating with clinical responses [4].
p21 induction by milademetan triggers robust G1/S cell cycle arrest. In osteosarcoma xenografts, milademetan treatment (60–120 mg/kg) reduces Ki67 proliferation index by 60–80% and increases p21-positive cells by >50% [1]. Sustained G1 arrest promotes senescence, evidenced by elevated β-galactosidase activity and secretion of senescence-associated cytokines (e.g., IL-6, TGF-β). Senescent cells exhibit enlarged morphology and express CDKN2A/p16, reinforcing permanent growth arrest independent of apoptosis [1] [4].
Milademetan shifts the BCL-2 family balance toward pro-apoptotic signaling. p53 transactivates BAX and represses BCL-2, lowering the mitochondrial threshold for apoptosis. CyTOF proteomic analyses in AML patients reveal post-treatment reductions in anti-apoptotic MCL-1 (≥40%) and BCL-2 (≥30%), alongside increased BAX/BCL-2 ratios in responders [4]. Mitochondrial outer membrane permeabilization follows, releasing cytochrome c and activating caspase-9 and -3. In dedifferentiated liposarcoma models, this cascade induces apoptosis in >70% of TP53 wild-type cells [3].
Table 1: Functional Consequences of MDM2 Inhibition by Milademetan
Mechanistic Target | Key Biomarker Changes | Functional Outcome |
---|---|---|
p53 Stabilization | ↑ p53 protein (5–8 fold); ↑ p21 | Cell cycle arrest (G1/S blockade) |
Transcriptional Activation | ↑ BAX, PUMA; ↓ BCL-2 | Mitochondrial apoptosis initiation |
Senescence Induction | ↑ β-galactosidase; ↑ IL-6 | Irreversible growth arrest |
Apoptotic Execution | ↑ Caspase-3 cleavage; ↓ MCL-1 | DNA fragmentation and cell death |
Table 2: Apoptotic Pathway Modulation by Milademetan in TP53 Wild-Type Models
BCL-2 Family Member | Change Post-Treatment | Role in Apoptosis |
---|---|---|
BAX | ↑↑↑ (Upregulated) | Forms mitochondrial pores |
BCL-2 | ↓ (Downregulated) | Anti-apoptotic inhibitor |
MCL-1 | ↓↓ (Reduced) | Neutralizes pro-apoptotic BAX |
PUMA | ↑↑ (Induced) | Direct BCL-2 antagonism |
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